Methyl 8-methoxy-5-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-1,4-dihydro-8-methoxy-5-nitro-4-oxochinaldat is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by its unique structure, which includes a methoxy group, a nitro group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-1,4-dihydro-8-methoxy-5-nitro-4-oxochinaldat typically involves multiple steps. One common method includes the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours This reaction yields the desired product in good yield
Industrial Production Methods
Industrial production of Methyl-1,4-dihydro-8-methoxy-5-nitro-4-oxochinaldat may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl-1,4-dihydro-8-methoxy-5-nitro-4-oxochinaldat can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives.
Scientific Research Applications
Methyl-1,4-dihydro-8-methoxy-5-nitro-4-oxochinaldat has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl-1,4-dihydro-8-methoxy-5-nitro-4-oxochinaldat involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit various biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
Methyl-1,4-dihydro-8-methoxy-5-nitro-4-oxochinaldat is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61919-44-6 |
---|---|
Molecular Formula |
C12H10N2O6 |
Molecular Weight |
278.22 g/mol |
IUPAC Name |
methyl 8-methoxy-5-nitro-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C12H10N2O6/c1-19-9-4-3-7(14(17)18)10-8(15)5-6(12(16)20-2)13-11(9)10/h3-5H,1-2H3,(H,13,15) |
InChI Key |
CHPIJWRZKIWCOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=C(N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.